3-(2-Chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
3-(2-Chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Brand Name:
Vulcanchem
CAS No.:
2095-42-3
VCID:
VC0195738
InChI:
InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3
SMILES:
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl
Molecular Formula:
C19H22Cl2N2
Molecular Weight:
312.8 g/mol
3-(2-Chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
CAS No.: 2095-42-3
Impurities
VCID: VC0195738
Molecular Formula: C19H22Cl2N2
Molecular Weight: 312.8 g/mol
Purity: > 95%
CAS No. | 2095-42-3 |
---|---|
Product Name | 3-(2-Chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Molecular Formula | C19H22Cl2N2 |
Molecular Weight | 312.8 g/mol |
IUPAC Name | 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Standard InChIKey | VSKOGDPXBVMJCT-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl |
Appearance | Solid |
Melting Point | 83-87°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride |
PubChem Compound | 16758221 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume